molecular formula C52H52N2 B15168252 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 650606-94-3

2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine

Cat. No.: B15168252
CAS No.: 650606-94-3
M. Wt: 705.0 g/mol
InChI Key: MIODIXYQXZQJTC-UHFFFAOYSA-N
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Description

2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine is a specialized organic compound designed for advanced materials research. Its molecular structure, featuring a central pyrimidine ring core symmetrically functionalized with sterically hindered 2,3,5,6-tetramethylbiphenyl groups, suggests significant potential in the development of novel materials. Researchers may explore its application as a key building block or intermediate in the synthesis of organic electronic devices. The extended, three-dimensional aromatic system and the presence of methyl groups could promote favorable intermolecular interactions and enhance processability, making it a candidate for use in organic light-emitting diodes (OLEDs), as a host material in phosphorescent OLEDs (PHOLEDs), or in the fabrication of porous organic polymers (POPs) and covalent organic frameworks (COFs). This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

650606-94-3

Molecular Formula

C52H52N2

Molecular Weight

705.0 g/mol

IUPAC Name

2,4,6-tris(2,3,5,6-tetramethyl-4-phenylphenyl)pyrimidine

InChI

InChI=1S/C52H52N2/c1-29-35(7)49(36(8)30(2)46(29)41-22-16-13-17-23-41)44-28-45(50-37(9)31(3)47(32(4)38(50)10)42-24-18-14-19-25-42)54-52(53-44)51-39(11)33(5)48(34(6)40(51)12)43-26-20-15-21-27-43/h13-28H,1-12H3

InChI Key

MIODIXYQXZQJTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C)C3=CC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=C5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=C7)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate biphenyl derivatives with a pyrimidine precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the biphenyl rings.

Scientific Research Applications

2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and organic electronic devices.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Structural Analog: 2,4,6-Tris([1,1’-biphenyl]-4-yl)-1,3,5-triazine (Trisbiphenyl Triazine)

Key Differences :

  • Core Structure : Trisbiphenyl triazine contains a triazine ring instead of pyrimidine. The triazine core is electron-deficient, enhancing its UV absorption properties, whereas pyrimidine’s electron-rich nature may favor charge-transfer interactions.
  • Substituents : The absence of methyl groups on the biphenyl substituents in trisbiphenyl triazine reduces steric hindrance, improving solubility in organic solvents compared to the tetramethyl-substituted pyrimidine analog .
  • Applications : Trisbiphenyl triazine is an authorized UV filter in cosmetics (EU, 2014) due to its broad-spectrum UV absorption (290–400 nm). The tetramethylbiphenyl-pyrimidine derivative may exhibit shifted absorption maxima but lacks documented UV-filter authorization .
Table 1: Structural and Functional Comparison
Property 2,4,6-Tris(tetramethylbiphenyl)pyrimidine Trisbiphenyl Triazine
Core Heterocycle Pyrimidine Triazine
Substituents 2,3,5,6-Tetramethylbiphenyl Biphenyl
Electron Nature Electron-rich Electron-deficient
Solubility (Polar Solvents) Low Moderate
UV Absorption Range Not reported 290–400 nm
Regulatory Status Experimental EU-approved (2014)

Pyrimidine Derivatives with Aryl Substituents

5-((1-([1,1′-Biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (PMPT)
  • Structure : Features a pyrimidine trione core with a methylpyrrole-biphenyl substituent.
  • The tetramethylbiphenyl-pyrimidine analog may lack such bioactivity due to steric constraints .
4-[1,1′-Biphenyl]-4-yl-6-(3,5-dibromophenyl)-2-phenylpyrimidine
  • Applications : Used in organic electronics or as a synthetic intermediate. The tetramethylbiphenyl-pyrimidine derivative’s methyl groups may hinder halogen-based interactions but improve thermal stability .
Table 2: Pyrimidine Derivatives Comparison
Compound Key Substituents Notable Properties
Tetramethylbiphenyl-pyrimidine 2,3,5,6-Tetramethylbiphenyl High steric bulk, thermal stability
PMPT Biphenyl-pyrrole SARS-CoV-2 protease inhibition
4-Biphenylyl-6-dibromophenyl-pyrimidine Bromophenyl, biphenyl Halogen bonding, crystallinity

Triazine-Based UV Filters and Derivatives

  • Example : 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (CAS 763115-54-4)
    • Structure : Brominated aryl groups enhance UV absorption and photostability.
    • Contrast : Bromine substituents increase molecular weight and environmental persistence compared to methyl groups in the tetramethylbiphenyl-pyrimidine compound .

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